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Compound of Interest

Compound Name: Methyl 11-oxo-9-undecenoate

Cat. No.: B15466917 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 11-oxo-9-undecenoate is a functionalized fatty acid methyl ester (FAME) containing

both a ketone and a carbon-carbon double bond. This structure makes it a molecule of interest

in various fields, including flavor and fragrance chemistry, polymer synthesis, and as a potential

bioactive compound or metabolic intermediate. Gas Chromatography-Mass Spectrometry (GC-

MS) is the premier analytical technique for the identification and quantification of volatile and

semi-volatile organic compounds like this.[1][2][3] It offers high-resolution separation by gas

chromatography and definitive identification through mass spectrometry, making it ideal for

analyzing complex mixtures.[4][5]

This document provides a comprehensive protocol for the analysis of Methyl 11-oxo-9-
undecenoate using a standard GC-MS system with electron ionization (EI).

Experimental Protocols
1. Sample Preparation

The goal of sample preparation is to dissolve the analyte in a volatile solvent suitable for

injection into the GC.

Materials:
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Methyl 11-oxo-9-undecenoate standard

High-purity Hexane or Ethyl Acetate (GC grade)

2 mL glass autosampler vials with PTFE-lined caps

Micropipettes

Procedure:

Prepare a stock solution of Methyl 11-oxo-9-undecenoate at a concentration of 1 mg/mL

in the chosen solvent.

Create a series of working standards by serial dilution of the stock solution to generate a

calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

For unknown samples, dissolve a precisely weighed amount in a known volume of solvent

to achieve a concentration within the calibration range.

Transfer 1.5 mL of the final solution into an autosampler vial and cap securely.

2. GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and may be optimized for specific

instrumentation and resolution requirements. The use of a polar capillary column is

recommended to achieve good peak shape and separation for this functionalized molecule.[6]
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Parameter Recommended Setting Rationale

Gas Chromatograph

GC Column

DB-WAX or HP-INNOWax (30

m x 0.25 mm ID, 0.25 µm film

thickness)

A polar polyethylene glycol

(PEG) phase provides good

retention and selectivity for

esters and ketones.

Injection Volume 1 µL
Standard volume for capillary

columns.

Inlet Temperature 250 °C

Ensures rapid volatilization of

the analyte without thermal

degradation.

Split Ratio 20:1

Prevents column overloading

while ensuring a

representative sample transfer.

Adjust as needed based on

concentration.

Carrier Gas Helium (99.999% purity)
Inert and provides good

chromatographic efficiency.[3]

Flow Rate
1.0 mL/min (Constant Flow

Mode)

Optimal flow rate for a 0.25

mm ID column.

Oven Program

Initial: 60 °C (hold 2 min)

Ramp: 10 °C/min to 240 °C

Hold: 5 min at 240 °C

A temperature ramp allows for

the separation of impurities

and the analyte.[3]

Mass Spectrometer

Ionization Mode Electron Ionization (EI)

Standard, robust ionization

technique that produces

reproducible fragmentation

patterns for library matching.[7]

Ion Source Temp. 230 °C

Standard temperature to

maintain cleanliness and

promote ionization.
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Quadrupole Temp. 150 °C
Standard temperature for

stable mass analysis.

Electron Energy 70 eV

Standard energy for

generating consistent and

comparable mass spectra.

Mass Scan Range 40 - 350 m/z

Covers the expected molecular

ion and key fragments of the

analyte.

Acquisition Mode Full Scan

To obtain complete mass

spectra for identification.

Selective Ion Monitoring (SIM)

can be used for higher

sensitivity quantification.[6][8]

Solvent Delay 3 minutes

Prevents the high-

concentration solvent peak

from damaging the MS

detector filament.

Results and Data Presentation
Expected Chromatographic Results

Under the conditions specified, Methyl 11-oxo-9-undecenoate is expected to elute as a sharp,

symmetrical peak. The retention time will be dependent on the specific instrument and column

condition but can be used for preliminary identification.

Predicted Mass Spectrum and Fragmentation

The molecular formula of Methyl 11-oxo-9-undecenoate is C₁₂H₂₀O₃, with a molecular weight

of 212.28 g/mol . The electron ionization mass spectrum is predicted to show a molecular ion

peak (M⁺˙) at m/z 212, although it may be of low intensity due to the molecule's instability. The

fragmentation pattern is key to its identification.[7][9]

Table 1: Predicted Quantitative Data and Key Mass Fragments
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Analyte Formula
Molecular
Weight

Expected
Retention
Time (min)

Key m/z
Fragments
(Predicted)

Relative
Abundance

Methyl 11-

oxo-9-

undecenoate

C₁₂H₂₀O₃ 212.28 ~15 - 18 212 (M⁺˙) Low

197 Moderate

181 Moderate

153 High

74
High (Base

Peak)

43 High

Visualizations
Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final

data analysis.
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Caption: GC-MS experimental workflow for the analysis of Methyl 11-oxo-9-undecenoate.
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Predicted Mass Spectral Fragmentation Pathway

This diagram illustrates the primary fragmentation pathways for Methyl 11-oxo-9-
undecenoate under electron ionization. The stability of the resulting fragments often dictates

the intensity of the observed peaks.[9][10][11]
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Caption: Predicted electron ionization fragmentation of Methyl 11-oxo-9-undecenoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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